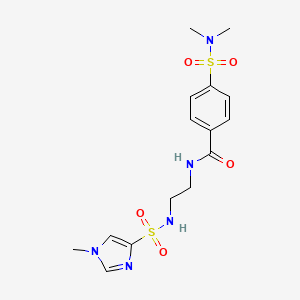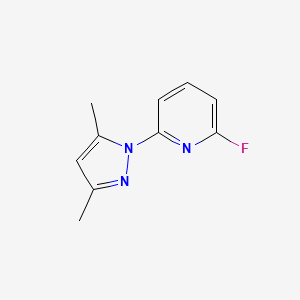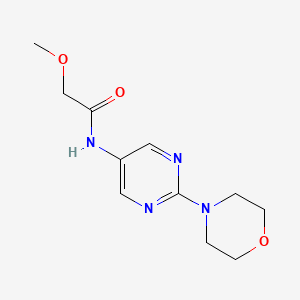![molecular formula C16H17N5O B2630815 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline CAS No. 2418726-99-3](/img/structure/B2630815.png)
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline, also known as CEP-701, is a small molecule inhibitor that targets tyrosine kinase receptors. It was first synthesized in 2000 by scientists at Cephalon, Inc. and has since been studied for its potential use in cancer treatment.
作用機序
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline targets multiple tyrosine kinase receptors, including FLT3, KIT, and TrkA. By inhibiting these receptors, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and suppress the activity of cancer stem cells. These effects contribute to the anti-cancer activity of this compound.
実験室実験の利点と制限
One advantage of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline is its specificity for tyrosine kinase receptors, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound can have limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the efficacy of this compound may vary depending on the type of cancer being treated.
将来の方向性
1. Combination therapy: 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline has shown potential for use in combination with other cancer treatments. Future research could explore the optimal dosing and timing of combination therapy with this compound and other anti-cancer agents.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize treatment for cancer patients and improve outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans. These trials could also explore the potential use of this compound in different types of cancer.
4. Target validation: Future research could focus on validating the targets of this compound and identifying additional targets that could be targeted by similar small molecule inhibitors.
5. Development of analogs: Developing analogs of this compound with improved pharmacological properties could lead to more effective cancer treatments.
合成法
The synthesis of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline involves multiple steps, including the reaction of 2-chloroquinazoline with 2-aminomethyl-1-methylpyrazole and epichlorohydrin to form the aziridine intermediate. The aziridine intermediate is then reacted with sodium methoxide and 2-methoxy-5-nitrobenzyl bromide to form the final product.
科学的研究の応用
7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of multiple cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In preclinical studies, this compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-20-7-12(5-19-20)8-21-9-14(21)10-22-15-3-2-13-6-17-11-18-16(13)4-15/h2-7,11,14H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIIWZSZFTZFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC4=NC=NC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-fluorobenzohydrazide](/img/structure/B2630733.png)



![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2630739.png)
![Ethyl 4-[[2-[[5-[[(2-phenoxyacetyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2630741.png)
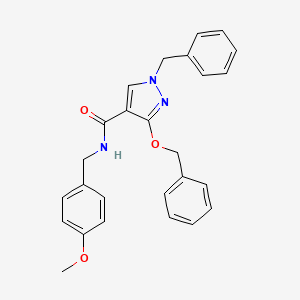
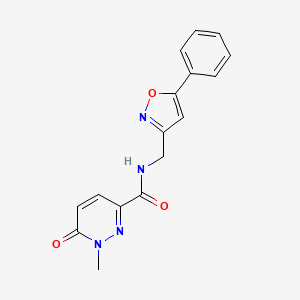

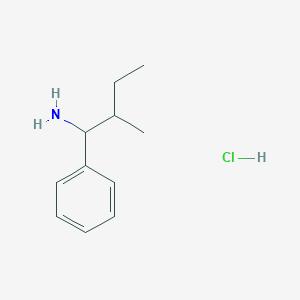
![3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2630749.png)
